molecular formula C5H3ClF3NS B1454101 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole CAS No. 1060815-98-6

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No. B1454101
CAS RN: 1060815-98-6
M. Wt: 201.6 g/mol
InChI Key: FTRDOORESQIZAM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole (CMTF) is a synthetic organic compound belonging to the thiazole family. It is a colorless, low volatility liquid that is soluble in most organic solvents. CMTF has a wide range of applications in the chemical, pharmaceutical, and agricultural industries due to its unique properties.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound is a precursor in synthesizing heterocyclic compounds like pyrimidin-4-ones and 1,3-thiazines. These are foundational for further synthesis of various other compounds (Janietz, Goldmann, & Rudorf, 1988).
  • It has been used in facile synthesis methods to create fluorinated purines and thiapurines, indicating its role in the development of novel organic compounds (Iaroshenko et al., 2007).

Reactions and Properties

  • The compound exhibits specific reactivity patterns, like reacting preferentially at the 5-position with various electrophiles, demonstrating its utility in complex organic synthesis (South & Van Sant, 1991).
  • Research on its molecular structure and formation mechanism has provided insights into its chemical behavior and potential applications (Liu et al., 2008).

Industrial and Chemical Applications

  • The compound has been explored as a synthon in chemoselective preparations, which is significant for drug discovery and radiopharmaceutics (Colella et al., 2018).
  • It plays a role in the synthesis of new heterocyclic compounds, emphasizing its importance in creating structurally diverse and potentially bioactive molecules (Buceta et al., 2004).

Novel Synthetic Methods

  • It is integral in developing new efficient synthesis methods for compounds like 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines, showing its versatility in organic chemistry (D’hooghe, Waterinckx, & de Kimpe, 2005).

Metabolic Studies

  • Studies on its metabolism in organisms like rats have been conducted, although this might border on pharmacological aspects (Bakke et al., 1981).

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .

properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDOORESQIZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060815-98-6
Record name 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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